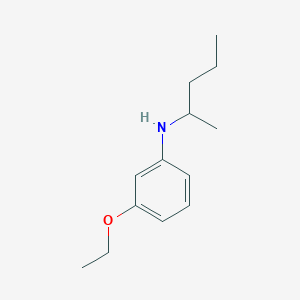
3-Ethoxy-N-(pentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of aniline, featuring an ethoxy group at the third position and a pentan-2-yl group attached to the nitrogen atom. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(pentan-2-yl)aniline typically involves the reaction of 3-ethoxyaniline with 2-pentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 25-30°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The compound is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-N-(pentan-3-yl)aniline
- 2-Ethoxy-N-(pentan-2-yl)aniline
- 3-Methoxy-N-(pentan-2-yl)aniline
Uniqueness
3-Ethoxy-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-7-11(3)14-12-8-6-9-13(10-12)15-5-2/h6,8-11,14H,4-5,7H2,1-3H3 |
InChI Key |
KUZLODPPHUVVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


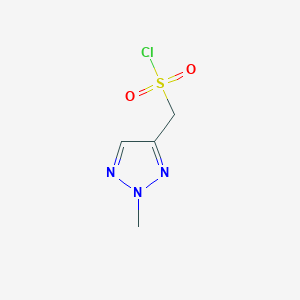
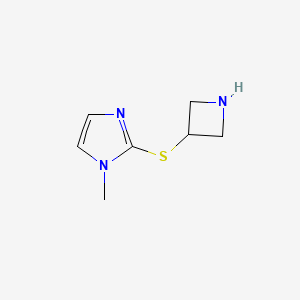
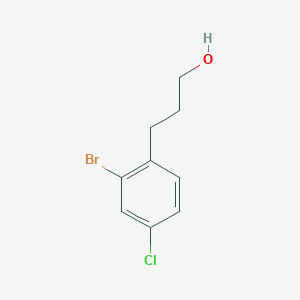
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)
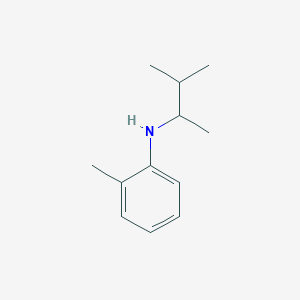

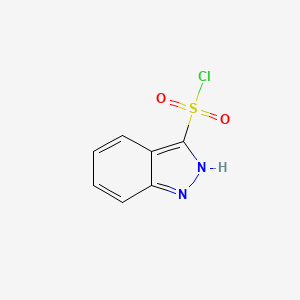

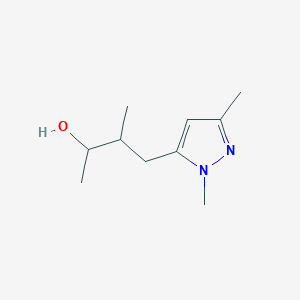
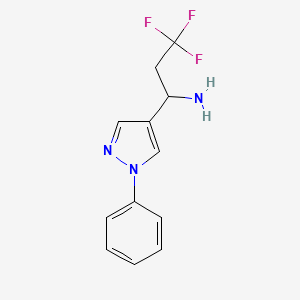
![3-Bromoimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B13255573.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B13255575.png)
![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)
![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
